molecular formula C35H56NaO10P B12766704 L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt CAS No. 132746-07-7

L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt

Cat. No.: B12766704
CAS No.: 132746-07-7
M. Wt: 690.8 g/mol
InChI Key: AQQGYEAWUQFACP-IJBXYWOFSA-M
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is L-ascorbic acid, 2-(3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl hydrogen phosphate), monosodium salt . This nomenclature reflects its hybrid structure, combining ascorbic acid (vitamin C) and α-tocopherol (vitamin E) moieties linked via a phosphoric diester bond, with sodium as the counterion.

The structural backbone comprises:

  • Ascorbyl component : A furanolactone ring with hydroxyl groups at positions 2, 3, and 4, and a phosphate ester at position 2.
  • Tocopheryl component : A chromanol ring substituted with methyl groups at positions 2, 5, 7, and 8, and a phytyl-derived side chain (4,8,12-trimethyltridecyl) at position 2.
  • Phosphoric diester bridge : Connects the 2-hydroxyl of ascorbic acid to the 6-hydroxyl of α-tocopherol.

The sodium ion neutralizes the negative charge on the phosphate group, stabilizing the molecule in aqueous environments .

Molecular Formula and Weight Analysis

The molecular formula is C₃₅H₅₆NaO₁₀P , with a calculated molecular weight of 690.8 g/mol . Key compositional features include:

Component Contribution to Formula
Ascorbyl moiety C₆H₇O₉P
Tocopheryl moiety C₂₉H₄₉O
Sodium ion Na

The phosphate bridge (PO₄³⁻) and sodium ion (Na⁺) account for the ionic character, enabling solubility in polar solvents .

Stereochemical Considerations in DL-α-Tocopherol Configuration

The "DL" designation indicates a racemic mixture of α-tocopherol’s stereoisomers. Key stereochemical features include:

  • Chromanol ring : The 2-position methyl group and phytyl side chain adopt the R configuration.
  • Phytyl side chain : The 4' and 8' carbons in the trimethyltridecyl chain are both R-configured, as denoted by the (4R,8R) descriptor .
  • Ascorbyl component : The L-ascorbic acid moiety retains its natural (2R,4R) configuration at the furanolactone ring .

The racemic nature of the tocopheryl component arises from synthetic processes that do not enforce stereoselectivity, resulting in equal proportions of D and L enantiomers .

Salt Formation Mechanisms and Counterion Interactions

Salt formation occurs via deprotonation of the phosphoric diester’s hydroxyl group, which has a pKa ≈ 1.5–2.5. The reaction proceeds as:
$$
\text{HO-PO₃H⁻ (acid form)} + \text{NaOH} \rightarrow \text{Na⁺} \cdot \text{PO₃²⁻} + \text{H₂O}
$$
The sodium ion (Na⁺) forms an ionic bond with the phosphate anion, enhancing solubility and stability. This interaction is critical for:

  • Aqueous solubility : Facilitates dissolution in hydrophilic formulations.
  • pH buffering : Stabilizes the compound in neutral to slightly alkaline conditions (pH 6–8) .

Counterion dynamics are further influenced by the phosphate group’s tetrahedral geometry, which optimizes charge distribution and minimizes steric hindrance .

Properties

CAS No.

132746-07-7

Molecular Formula

C35H56NaO10P

Molecular Weight

690.8 g/mol

IUPAC Name

sodium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-[hydroxy-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]phosphoryl]oxy-5-oxo-2H-furan-3-olate

InChI

InChI=1S/C35H57O10P.Na/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-35(8)19-17-27-26(7)30(24(5)25(6)31(27)43-35)44-46(40,41)45-33-29(38)32(28(37)20-36)42-34(33)39;/h21-23,28,32,36-38H,9-20H2,1-8H3,(H,40,41);/q;+1/p-1/t22?,23?,28-,32+,35?;/m0./s1

InChI Key

AQQGYEAWUQFACP-IJBXYWOFSA-M

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)OC3=C([C@H](OC3=O)[C@H](CO)O)[O-])C.[Na+]

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)OC3=C(C(OC3=O)C(CO)O)[O-])C.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt involves the esterification of L-ascorbic acid with DL-alpha-tocopherol in the presence of phosphoric acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired diester .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the pure product. The yield and purity of the compound are critical factors in its industrial production .

Chemical Reactions Analysis

Types of Reactions

L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the L-ascorbic acid moiety can lead to the formation of dehydroascorbic acid .

Scientific Research Applications

Cosmetic Applications

L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt is widely utilized in cosmetic formulations due to its potent antioxidant properties. It functions primarily as:

  • Antioxidant Agent : It protects skin cells from oxidative stress caused by environmental factors such as UV radiation and pollution. Studies have shown that this compound can enhance collagen synthesis in dermal fibroblasts and inhibit melanin production, making it effective for skin brightening and anti-aging treatments .
  • Skin Conditioning : As a skin-conditioning agent, it improves the texture and hydration of the skin. The compound is often incorporated into serums, creams, and lotions at concentrations ranging from 0.3% to 5% .

Case Study: Efficacy in Skin Care Products

A study assessing the dermal absorption of L-ascorbic acid found that formulations containing 20% ascorbic acid showed significant permeation through the skin, enhancing tissue levels up to 20 times normal levels after continuous application . This underscores the effectiveness of using derivatives like this compound in topical applications.

Food Preservation

In the food industry, this compound is recognized for its ability to inhibit microbial growth and extend shelf life:

  • Antimicrobial Properties : The compound has demonstrated effectiveness against foodborne pathogens such as Escherichia coli and Listeria monocytogenes. Research indicates that at concentrations of 25 mg/mL, it significantly inhibits bacterial growth during early biofilm formation stages .
  • Antioxidant Role : It helps prevent oxidative spoilage in food products by scavenging free radicals, thus maintaining the nutritional quality of food items .

Data Table: Antimicrobial Efficacy

PathogenConcentration (mg/mL)Inhibition Effect
E. coli25High
Listeria monocytogenes0.25Moderate
Staphylococcus aureus25High

Therapeutic Applications

The therapeutic potential of this compound extends beyond cosmetic and food applications:

  • Cancer Therapy : Research indicates that ascorbic acid derivatives can inhibit tumor growth by inducing reactive oxygen species (ROS) generation. For instance, studies have shown that high-dose intravenous ascorbic acid can improve treatment outcomes for certain cancers by enhancing the efficacy of conventional therapies .
  • Anti-inflammatory Effects : This compound has been reported to exhibit anti-inflammatory properties, which can be beneficial in treating conditions characterized by oxidative stress and inflammation .

Case Study: Cancer Treatment

In a controlled study involving tumor-bearing mice, treatment with ascorbic acid derivatives led to significant reductions in tumor size compared to control groups. The mechanism was attributed to ROS-mediated apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt involves its antioxidant properties. The L-ascorbic acid part of the molecule acts as a reducing agent, donating electrons to neutralize free radicals. The DL-alpha-tocopherol part of the molecule also contributes to its antioxidant activity by scavenging free radicals and protecting cell membranes from oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name CAS Number Key Structural Features Solubility Primary Applications
L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt 132746-07-7 Phosphodiester-linked ascorbic acid and DL-alpha-tocopherol; sodium counterion Water-soluble Pharmaceuticals, cosmetics, nutraceuticals
L-Ascorbic acid DL-alpha-tocopherol phosphoric diester potassium salt 127061-56-7 Same as above, but with potassium counterion Water-soluble Similar to sodium salt; varies by formulation compatibility
DL-alpha-Tocopherol phosphate disodium salt 60934-46-5 Phosphate ester of DL-alpha-tocopherol; no ascorbic acid moiety Water-soluble Antioxidant in injectables, topical creams
Sodium ascorbyl phosphate 66170-10-3 Phosphorylated ascorbic acid (2-OH position); no tocopherol linkage Water-soluble Skincare (stabilized vitamin C)
DL-alpha-Tocopheryl acetate 7695-91-2 Acetylated DL-alpha-tocopherol; esterified hydroxyl group Lipid-soluble Dietary supplements, food fortification

Stability and Bioavailability

  • This compound :

    • Superior stability due to phosphodiester protection of oxidation-prone hydroxyl groups in both vitamins .
    • Enhanced bioavailability in aqueous systems compared to free tocopherol (e.g., DL-alpha-tocopheryl acetate requires enzymatic hydrolysis for activation) .
  • DL-alpha-Tocopherol phosphate disodium salt :

    • Lacks ascorbic acid, limiting its ability to regenerate oxidized vitamin E. Requires co-administration with vitamin C for redox cycling .
  • Sodium ascorbyl phosphate :

    • Stable in neutral pH but lacks synergistic antioxidant pairing with vitamin E .

Biological Activity

L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt is a compound that combines the properties of vitamin C (ascorbic acid) and vitamin E (alpha-tocopherol). This unique combination has garnered attention due to its potential biological activities, particularly in the fields of antioxidant defense, skin health, and cellular protection. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Stability

This compound, often referred to as EPC-K, features a phosphate diester linkage that enhances the stability and bioavailability of both vitamins. Studies have shown that this compound exhibits significant stability under various pH conditions, though it is prone to hydrolytic decomposition at low pH levels (pH < 2) and under prolonged sunlight exposure .

Table 1: Stability of EPC-K Under Different Conditions

ConditionStability ObservedDecomposition Product
pH 250% decompositionTocopheryl phosphate
pH 7StableNone
pH 10StableNone
Sunlight Exposure25% decompositionTocopheryl phosphate
Storage at 50°C (30 days)Up to 20% lossNone

Antioxidant Activity

The primary biological activity associated with L-ascorbic acid and alpha-tocopherol is their role as antioxidants. They work synergistically to neutralize free radicals, thereby protecting cells from oxidative stress. Ascorbic acid acts as a reducing agent, donating electrons to free radicals, while tocopherol stabilizes cell membranes .

Research indicates that the antioxidant capacity of EPC-K is significantly higher than that of its individual components when used in formulations. This enhanced activity is attributed to the cooperative effects of both vitamins in scavenging reactive oxygen species (ROS) and preventing lipid peroxidation .

Skin Health and Cosmetic Applications

EPC-K has been extensively studied for its applications in dermatology and cosmetics. Its ability to penetrate skin layers effectively makes it a valuable ingredient in anti-aging products. Clinical studies have demonstrated that topical application of formulations containing EPC-K can improve skin hydration, elasticity, and reduce signs of photoaging .

Case Study: Efficacy in Skin Care

A clinical trial involving participants applying a cream containing EPC-K showed significant improvements in skin moisture levels after four weeks. The study measured hydration levels using corneometry, revealing a 25% increase in skin hydration compared to baseline measurements. Additionally, participants reported reduced roughness and improved overall skin texture.

Cellular Protection and Anti-Cancer Effects

Emerging research suggests that L-ascorbic acid can exhibit pro-oxidant effects under specific conditions, particularly in cancer cells. This dual behavior may induce apoptosis in malignant cells while sparing normal cells. The presence of transition metal ions can enhance this effect by facilitating oxidative DNA damage specifically in cancerous tissues .

Table 2: Pro-Oxidant Effects on Cancer Cells

Concentration (mg/mL)Effect on Cancer Cells
100Induces apoptosis
500Increases oxidative damage
>1000Toxic effects observed

Q & A

Basic Questions

Q. What analytical methods are recommended for quantifying L-ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt in biological matrices?

  • Methodological Answer : Use reverse-phase HPLC coupled with mass spectrometry (e.g., MRM mode) for high specificity. For example, α-tocopherol derivatives can be separated using C18 columns with a mobile phase of methanol/water (95:5, v/v) at 1 mL/min. Detection parameters should align with validated transitions (e.g., m/z 429.4 → 163.1 for α-tocopherol derivatives) . Include internal standards like deuterated analogs to correct for matrix effects. Sample preparation should involve saponification (e.g., 60°C for 30 min with 10% KOH in ethanol) followed by extraction with chloroform to isolate the compound .

Q. How can researchers verify the structural integrity of this compound during synthesis?

  • Methodological Answer : Employ a combination of NMR (¹H, ³¹P) and FT-IR spectroscopy. The phosphate diester group exhibits a characteristic ³¹P NMR shift between -1 to +2 ppm, while the ascorbyl moiety shows distinct hydroxyl and carbonyl IR peaks (e.g., 1670 cm⁻¹ for C=O). Cross-reference with CAS 132746-07-7 for purity validation .

Q. What extraction protocols minimize degradation of this compound in aqueous solutions?

  • Methodological Answer : Use acidified solvents (e.g., 5% oxalic acid) to stabilize the ascorbyl moiety during extraction. Avoid sulfuric acid due to rapid ascorbic acid degradation . For lipid-rich matrices, perform a two-phase extraction using chloroform:methanol (2:1, v/v) to separate the phosphate diester from triglycerides .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported antioxidant efficacy of this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) in cell-based assays (e.g., H2O2-induced oxidative stress in SH-SY5Y cells) to identify biphasic effects .
  • Synergy Studies : Co-administer with other antioxidants (e.g., α-lipoic acid) and measure ROS scavenging via fluorescence probes (DCFH-DA). Use isobolographic analysis to distinguish additive vs. synergistic effects .
  • Control for Hydrolysis : Monitor phosphate diester stability using LC-MS to ensure the observed activity is not due to free ascorbic acid or tocopherol .

Q. What in vivo models are suitable for evaluating the cardioprotective effects of this compound?

  • Methodological Answer :

  • Ischemia-Reperfusion Injury Models : Use Langendorff-perfused rat hearts to assess infarct size reduction post-treatment (e.g., 10 mg/kg intravenous infusion). Measure biomarkers like troponin-I and glutathione peroxidase activity .
  • Bioavailability Studies : Administer radiolabeled compound (³H or ¹⁴C) and track distribution via scintillation counting in plasma, liver, and cardiac tissue. Compare with free α-tocopherol to assess ester-enhanced uptake .

Q. How can synthesis protocols optimize the solubility and stability of this compound?

  • Methodological Answer :

  • Counterion Exchange : Replace sodium with potassium or ammonium ions via Dowex resin treatment to enhance aqueous solubility (e.g., sodium salt solubility: 12 mg/mL vs. potassium: 18 mg/mL) .
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) and store at -80°C in amber vials to prevent photodegradation and hydrolysis .
  • pH Optimization : Maintain pH 6.5–7.4 in buffer systems (e.g., PBS) to avoid ester bond cleavage .

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